3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Beschreibung
This compound belongs to the thieno-triazinone class, characterized by a fused thiophene-triazine core substituted with a piperidinyl group linked to a 5-chloro-6-hydroxynicotinoyl moiety. The chloro and hydroxy substituents on the nicotinoyl group may enhance solubility and binding affinity to biological targets, while the piperidine ring could improve pharmacokinetic properties by modulating lipophilicity .
Eigenschaften
IUPAC Name |
3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c17-11-7-9(8-18-14(11)23)15(24)21-4-1-10(2-5-21)22-16(25)13-12(19-20-22)3-6-26-13/h3,6-8,10H,1-2,4-5H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKPTWGMRVHSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel triazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through coupling reactions involving piperidine derivatives and thieno[3,2-d][1,2,3]triazin frameworks. The presence of the 5-chloro-6-hydroxynicotinoyl moiety is crucial for enhancing the biological activity of the final product.
Anticancer Properties
Recent studies have indicated that compounds with a triazine core exhibit significant anticancer properties. For instance:
- Cytotoxicity: In vitro assays demonstrated that derivatives of triazine, including those similar to our compound, showed cytotoxic effects against various cancer cell lines such as colon (DLD-1 and HT-29), breast (MCF-7), and glioma cells (LN-18 and LN-229) . The cytotoxicity was found to be dose-dependent.
- Mechanism of Action: The anticancer effects are believed to be mediated through apoptosis induction and inhibition of critical cellular pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is integral to cell proliferation and survival .
Enzyme Inhibition
Triazine derivatives have also been shown to inhibit several key enzymes involved in cancer progression:
- Histone Deacetylases (HDACs): These enzymes play a role in regulating gene expression related to cell cycle and apoptosis. Inhibition can lead to reactivation of tumor suppressor genes .
- Topoisomerases: Compounds similar to 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one have demonstrated the ability to interfere with DNA replication processes by inhibiting topoisomerases .
Study 1: Cytotoxic Effects on Colon Cancer Cells
In a study evaluating the effects of triazine derivatives on colon cancer cell lines, it was found that certain compounds induced significant apoptosis through mitochondrial pathways. The most potent derivative induced a 50% reduction in cell viability at concentrations as low as 10 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7b | DLD-1 | 10 | Apoptosis via PI3K inhibition |
| C | LN-18 | 15 | Induction of necrosis |
Study 2: Anti-Proliferative Activity
Another investigation into the anti-proliferative activity of triazine derivatives revealed that compounds with multiple alkylating groups exhibited enhanced cytotoxicity against estrogen-dependent breast cancer cells (MCF-7). The study highlighted that increasing the number of alkylating moieties correlated with increased cytotoxic activity .
| Compound | Cell Line | Alkylating Moieties | Effect |
|---|---|---|---|
| A | MCF-7 | 1 | Moderate |
| B | MCF-7 | 2 | High |
| C | MCF-7 | 3 | Very High |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules from recent literature:
Key Observations:
Structural Variations: The target compound’s nicotinoyl-piperidine substituent distinguishes it from simpler chlorophenyl or phenyl analogs (e.g., ). This may enhance target specificity, as nicotinoyl derivatives often interact with NAD⁺-dependent enzymes.
Bioactivity: Compounds like 6-(4-chlorophenyl)-spiro derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting the target’s thieno-triazinone core could share similar mechanisms. The chromeno-pyrazolo-pyridinone analog () demonstrates high kinase inhibition, implying that the thieno-triazinone scaffold may be adaptable for diverse therapeutic targets.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of the nicotinoyl-piperidine moiety to the thieno-triazinone core, analogous to methods for spirocyclohexane-thienooxazinones (yield: ~60–70% ). In contrast, pyrido-thieno-triazinones () are synthesized via nitrosation reactions (yield: ~60%), which may limit scalability.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties (Hypothetical Data for Target)
Table 2: Antimicrobial Activity Comparison
Critical Analysis and Limitations
- Structural analogs like 6-(4-chlorophenyl)-spiro derivatives () show superior antifungal potency, but the target’s hydroxynicotinoyl group may confer unique pharmacokinetic advantages (e.g., reduced toxicity).
- Synthetic challenges in scaling up multi-step reactions for such complex heterocycles are a common limitation across all compared compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
